9-Phenylphenalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenylphenalen-1-one: is a compound belonging to the class of organic compounds known as phenylphenalenones. These compounds are characterized by a phenyl group attached to a phenalenone skeleton. Phenylphenalenones are known for their biological activities, particularly as phytoalexins, which are antimicrobial substances produced by plants in response to pathogen infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenylphenalen-1-one typically involves several key reactions. One common method includes a Friedel–Crafts acylation followed by a Jacobsen–Katsuki epoxidation. These reactions are crucial for obtaining the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring the availability of reagents, and maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions: 9-Phenylphenalen-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: 9-Phenylphenalen-1-one is used as a model compound in organic synthesis to study reaction mechanisms and develop new synthetic methodologies .
Biology: In biological research, this compound and its derivatives are studied for their antimicrobial properties. They are particularly effective against various phytopathogens, making them valuable in agricultural research .
Medicine: While direct medical applications are limited, the antimicrobial properties of this compound make it a potential candidate for developing new antimicrobial agents .
Industry: In the industrial sector, this compound can be used as a precursor for synthesizing other valuable compounds, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 9-Phenylphenalen-1-one involves its interaction with microbial cells. As a phytoalexin, it disrupts the cellular processes of pathogens, leading to their immobilization and eventual death. This is achieved through the incorporation of the compound into lipid droplets within the pathogen, causing membrane damage and metabolic disruption .
Comparison with Similar Compounds
- 2-Methoxy-9-phenyl-1H-phenalen-1-one
- 2,6-Dimethoxy-9-phenyl-1H-phenalen-1-one
Comparison: 9-Phenylphenalen-1-one is unique due to its specific structural configuration, which imparts distinct biological activities. Compared to its methoxy derivatives, this compound may exhibit different reactivity and potency in biological systems .
Properties
IUPAC Name |
9-phenylphenalen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O/c20-17-12-10-15-8-4-7-14-9-11-16(19(17)18(14)15)13-5-2-1-3-6-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMONBJSESZYCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=O)C=CC4=CC=CC(=C43)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373042 |
Source
|
Record name | 9-phenylphenalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56252-08-5 |
Source
|
Record name | 9-phenylphenalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.